molecular formula C12H13F3O2 B13147465 3,3,3-Trifluoropropyl3-phenylpropanoate

3,3,3-Trifluoropropyl3-phenylpropanoate

Cat. No.: B13147465
M. Wt: 246.22 g/mol
InChI Key: KSSBBLWYQWDWAL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl 3-phenylpropanoate is an organic compound characterized by the presence of both trifluoropropyl and phenylpropanoate groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropyl 3-phenylpropanoate typically involves the esterification of 3,3,3-trifluoropropanol with 3-phenylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of 3,3,3-Trifluoropropyl 3-phenylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropyl 3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include trifluoropropyl alcohols, phenylpropanoic acids, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,3-Trifluoropropyl 3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce trifluoropropyl groups into molecules, which can enhance the chemical and thermal stability of the resulting compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with enhanced properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoropropyl 3-phenylpropanoate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoropropyl group can enhance the binding affinity and specificity of the compound to its targets, leading to improved efficacy in various applications. The pathways involved often include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropyltrimethoxysilane: Used in surface treatments and coatings.

    3,3,3-Trifluoropropionic acid: Utilized in organic synthesis and as a building block for more complex molecules.

    Methyl 3,3,3-Trifluoropropionate: Employed in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

3,3,3-Trifluoropropyl 3-phenylpropanoate is unique due to its combination of trifluoropropyl and phenylpropanoate groups, which impart distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

3,3,3-trifluoropropyl 3-phenylpropanoate

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)8-9-17-11(16)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

KSSBBLWYQWDWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCCC(F)(F)F

Origin of Product

United States

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